molecular formula C6H9Cl2N3O2 B13511758 (3-Nitrophenyl)hydrazinedihydrochloride

(3-Nitrophenyl)hydrazinedihydrochloride

Cat. No.: B13511758
M. Wt: 226.06 g/mol
InChI Key: OIXOZIUUXOIELX-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)hydrazinedihydrochloride is a chemical compound with the molecular formula C6H9Cl2N3O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role as a derivatization agent in analytical chemistry and its applications in pharmaceutical formulations and forensic analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Nitrophenyl)hydrazinedihydrochloride typically involves the reduction of 3-nitroaniline through diazotization, followed by hydrolysis and salt formation. The reduction reaction is carried out using sodium bisulfite as the reducing agent at a temperature of 10-35°C and a pH of 7-9 .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Nitrophenyl)hydrazinedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions often involve the use of hydrazine hydrate or sodium borohydride.

    Substitution: Substitution reactions typically occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted hydrazines, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)hydrazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a derivatization agent, forming stable derivatives with target molecules, which can then be detected and quantified using analytical techniques. This process enhances the sensitivity and specificity of analytical methods, making it a valuable tool in various scientific fields .

Comparison with Similar Compounds

  • (4-Nitrophenyl)hydrazine hydrochloride
  • (2-Nitrophenyl)hydrazine hydrochloride
  • (3,4-Dinitrophenyl)hydrazine hydrochloride

Comparison: (3-Nitrophenyl)hydrazinedihydrochloride is unique due to its specific nitro group position on the phenyl ring, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of derivatization efficiency and the stability of the formed derivatives .

Properties

Molecular Formula

C6H9Cl2N3O2

Molecular Weight

226.06 g/mol

IUPAC Name

(3-nitrophenyl)hydrazine;dihydrochloride

InChI

InChI=1S/C6H7N3O2.2ClH/c7-8-5-2-1-3-6(4-5)9(10)11;;/h1-4,8H,7H2;2*1H

InChI Key

OIXOZIUUXOIELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl.Cl

Origin of Product

United States

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